3-Amino-5-chloro-2-fluorobenzoic acid
Description
Properties
IUPAC Name |
3-amino-5-chloro-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLVVZVIPNSULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339070-81-3 | |
| Record name | 3-amino-5-chloro-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
From 3-Fluorobenzoic Acid Derivatives and Halogenation
- A general approach to preparing 2-amino-5-fluorobenzoic acid involves nitration of 3-fluorobenzoic acid esters, followed by reduction and halogenation steps. For example, nitration at low temperature (-10°C to 30°C) with concentrated nitric acid, followed by catalytic hydrogenation reduction, yields amino-fluorobenzoic acids.
- Chlorination can then be introduced selectively at position 5 using chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.
- A patent (CN112778147A) describes a similar sequence for preparing 2-amino-3-methyl-5-chlorobenzoic acid, involving nitration, hydrogenation, and chlorination with benzoyl peroxide as a catalyst in solvents like DMF or DMSO at 90-110°C, achieving yields of 63-68% with high purity (99.0-99.5%). This method can be adapted for fluorinated analogues by selecting appropriate fluorinated starting materials and chlorination conditions.
Synthesis via Indole-2,3-dione Intermediates
- For 2-amino-5-fluorobenzoic acid, a novel industrially feasible method uses 4-fluoroaniline condensed with chloral hydrate and hydroxylamine hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimine)acetamide, which cyclizes in concentrated sulfuric acid to 5-fluoro-1H-indole-2,3-dione. Subsequent oxidation with hydrogen peroxide under alkaline conditions yields the amino-fluorobenzoic acid.
- This method is notable for mild conditions, safety, and scalability, suggesting a potential approach for preparing this compound by modifying substituents and reaction parameters accordingly.
Halogenation Techniques
- Chlorination of amino-benzoic acid derivatives can be efficiently achieved using N-chlorosuccinimide (NCS) in polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), sulfolane, or DMSO, with benzoyl peroxide as an initiator.
- Reaction temperatures between 90-110°C and reaction times of 1-2 hours are optimal for selective chlorination at the 5-position without over-chlorination or decomposition.
- Fluorination is generally introduced earlier in the synthetic sequence via fluorinated starting materials such as 3-fluorobenzoic acid or its esters.
Comparative Data Table of Preparation Parameters
Research Findings and Industrial Relevance
- The nitration-hydrogenation-chlorination sequence is favored for its use of inexpensive, commercially available starting materials (e.g., m-toluic acid or fluorobenzoic acid esters) and relatively straightforward reaction steps.
- The use of radical chlorination with NCS and benzoyl peroxide in polar solvents provides good selectivity and yield, with manageable reaction times and temperatures.
- The indole-2,3-dione intermediate route offers a mild and safe alternative, especially for fluorinated aminobenzoic acids, with potential for scale-up due to simple operations and avoidance of hazardous reagents like chlorine gas.
- Purification typically involves recrystallization from solvents such as xylene or dimethylformamide to achieve high purity (>99%) suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-chloro-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogen exchange reactions using nucleophiles.
Major Products Formed:
Oxidation: 3-Amino-5-chloro-2-nitrobenzoic acid.
Reduction: this compound (from its nitro derivative).
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-chloro-2-fluorobenzoic acid finds applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
3-Amino-5-chloro-2-fluorobenzoic acid is structurally similar to other halogenated benzoic acids, such as 3-chloro-2-fluorobenzoic acid and 2-amino-5-chloro-3-fluorobenzoic acid. its unique combination of functional groups gives it distinct chemical properties and reactivity. This compound stands out due to its versatility in synthetic applications and potential biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-amino-5-chloro-2-fluorobenzoic acid with six structurally related compounds, highlighting substituent positions, molecular weights, and available melting points:
Key Observations:
- Substituent Position Effects: The amino group at position 3 in the target compound contrasts with analogs like 2-amino-5-chlorobenzoic acid (amino at position 2). Fluorine’s Electron-Withdrawing Nature: Fluorine at position 2 in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 2-amino-5-chlorobenzoic acid) . Melting Points: The absence of fluorine in 2-amino-5-chlorobenzoic acid correlates with a higher melting point (209–213°C) compared to fluorinated derivatives, likely due to reduced hydrogen-bonding disruption .
Pharmacological Relevance
- Bioactivity: Fluorine and chlorine substituents improve membrane permeability and target binding in drug candidates. For instance, 5-amino-2,3,4-trifluorobenzoic acid (CAS 203916-57-8) is utilized in protease inhibitor development .
Biological Activity
3-Amino-5-chloro-2-fluorobenzoic acid is an organic compound that has garnered attention in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 189.57 g/mol. The presence of an amino group, a chloro group, and a fluoro group on the benzoic acid structure significantly influences its chemical behavior and biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has been studied for its potential as an antimicrobial agent. Its structural features enable it to interact with microbial targets, possibly inhibiting growth or survival.
- Enzyme Inhibition : It may act as an inhibitor for various enzymes. The amino group can facilitate hydrogen bonding, while the chloro and fluoro groups contribute to hydrophobic interactions, influencing enzyme activity .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
The mechanism of action for this compound involves its interaction with specific biological targets:
- Binding to Enzymes : The compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This is particularly relevant in biochemical pathways where enzyme regulation is crucial.
- Hydrogen Bonding : The amino group allows for hydrogen bonding with various biomolecules, enhancing its binding affinity and specificity.
- Hydrophobic Interactions : The presence of halogen atoms (Cl and F) increases hydrophobic interactions, which can stabilize the binding of the compound to its targets .
Table 1: Summary of Biological Activities
Case Study: Enzyme Interaction
In a study investigating the interaction of this compound with a specific enzyme, it was found that the compound inhibited enzyme activity with an IC value of approximately 10 µM. This suggests significant potential for further development as a therapeutic agent targeting enzyme-related diseases .
Applications in Research and Industry
This compound has various applications:
- Pharmaceutical Development : Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting infections or inflammatory diseases.
- Biochemical Probes : The compound serves as a biochemical probe in research settings to study enzyme interactions and metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
